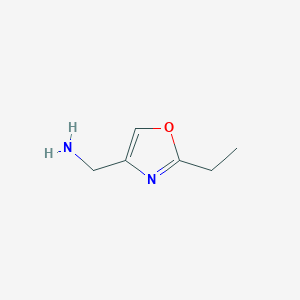

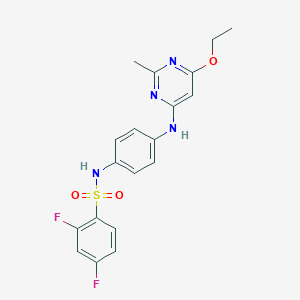

![molecular formula C12H19N3S B2440413 [4-(Diethylamino)-2-methylphenyl]thiourea CAS No. 810662-59-0](/img/structure/B2440413.png)

[4-(Diethylamino)-2-methylphenyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[4-(Diethylamino)-2-methylphenyl]thiourea, also known as DETU, is an organic compound that is widely used in scientific research. DETU is a thiourea derivative that has a unique chemical structure, making it an important compound in various fields of research.

Scientific Research Applications

Synthesis and Characterization

Thiourea derivatives are extensively studied for their synthesis methods, molecular structures, and physicochemical properties. The synthesis of thiourea derivatives, such as N,N′-bis[2-(dimethylamino)phenyl]thiourea and N,N′-bis[2-(diethylamino)phenyl]thiourea, involves intramolecular hydrogen bonds, showcasing the molecule's unique structural features. Such studies provide a foundation for understanding the reactivity and potential applications of these compounds in further scientific research (Lee, 2023).

Biological Activities

Thiourea derivatives have been explored for various biological activities, including DNA-binding studies, antioxidant, cytotoxic, antibacterial, and antifungal activities. For instance, nitrosubstituted acylthioureas have shown promise in preliminary investigations of anti-cancer potencies, alongside their interactions with DNA, suggesting potential applications in the development of therapeutic agents (Tahir et al., 2015). Additionally, thiourea derivatives incorporating a hippuric acid moiety exhibited significant antibacterial and antifungal activities, indicating their potential as broad-spectrum antimicrobial agents (Abbas et al., 2013).

Material Science and Sensing Applications

In the realm of material science, thiourea derivatives have been utilized in the development of sensors. For example, ethynylated-thiourea derivatives were investigated as sensing layers for the detection of carbon dioxide (CO2) gas. These compounds, operated at room temperature, showed significant responses to CO2 concentration changes, demonstrating their potential in environmental monitoring and gas detection applications (Daud et al., 2019).

Molecular Docking and Drug Discovery

Thiourea derivatives have also been explored in drug discovery, particularly in the synthesis and virtual screening of metal complexes as anticancer candidates. The synthesis of Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex and its interaction with ribonucleotide reductase enzyme through molecular docking studies highlight the potential of thiourea derivatives in the development of novel anticancer agents (Ruswanto et al., 2021).

Mechanism of Action

Target of Action

This compound is a derivative of coumarin , which is known to interact with various biological targets, including enzymes and receptors, and has been used in the development of pharmaceuticals . .

Mode of Action

Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function . The specific interactions of [4-(Diethylamino)-2-methylphenyl]thiourea with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Coumarin derivatives have been found to affect various biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation

Result of Action

Coumarin derivatives have been found to exhibit various biological activities, including anti-inflammatory, anticoagulant, and anticancer effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

properties

IUPAC Name |

[4-(diethylamino)-2-methylphenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3S/c1-4-15(5-2)10-6-7-11(9(3)8-10)14-12(13)16/h6-8H,4-5H2,1-3H3,(H3,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYHFGIKANBXOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=S)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-[(1R,2S)-2-methylcyclohexyl]urea](/img/structure/B2440336.png)

![2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2440337.png)

![4-bromo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2440338.png)

![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2440340.png)

![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2440342.png)

![Thieno[3,4-b]thiophene-2-carbaldehyde](/img/structure/B2440349.png)